

The Pyrazole Scaffold: A Comparative Efficacy Analysis Against Established Therapeutics

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

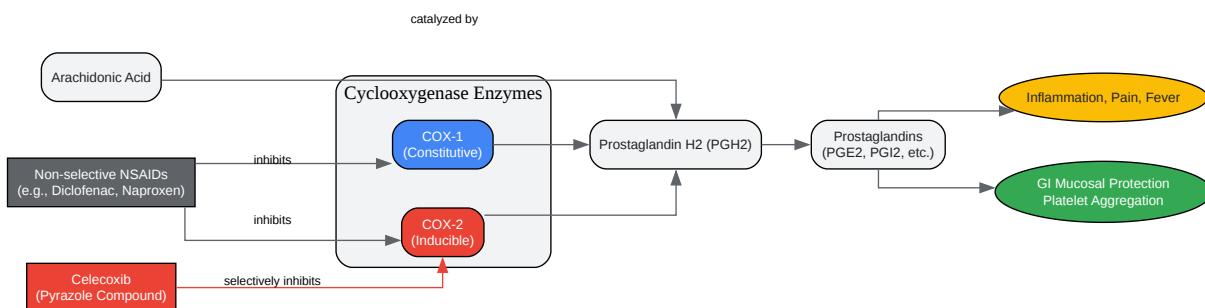
Compound Name: 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone

Cat. No.: B1318878

[Get Quote](#)

Introduction: The Versatility of the Pyrazole Ring in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents with wide-ranging pharmacological activities.^{[1][2][3][4]} Pyrazole-containing drugs have demonstrated significant clinical success, with numerous compounds gaining FDA approval for treating a variety of conditions.^{[5][6][7][8]} This guide provides a comparative analysis of the efficacy of prominent pyrazole-based drugs against established therapies in their respective indications, supported by experimental data from clinical and preclinical studies. We will delve into the mechanistic underpinnings of their therapeutic actions, present detailed experimental protocols for their evaluation, and offer a clear perspective on their clinical standing.


I. Anti-inflammatory Action: The Rise of COX-2 Selective Inhibition with Celecoxib

Chronic inflammation is a hallmark of numerous debilitating diseases, including osteoarthritis (OA) and rheumatoid arthritis (RA). Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and naproxen have long been the cornerstone of treatment. However, their mechanism of action, which involves the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, is associated with a significant risk of

gastrointestinal (GI) adverse events.[6][9] The development of celecoxib, a diaryl-substituted pyrazole, marked a significant advancement by selectively targeting COX-2, the inducible isoform of the COX enzyme primarily responsible for prostaglandin synthesis at sites of inflammation.[10][11][12]

Mechanism of Action: Prostaglandin Synthesis Pathway

Prostaglandins are key lipid mediators of inflammation, pain, and fever. Their synthesis is initiated from arachidonic acid by COX enzymes. While COX-1 is constitutively expressed and plays a protective role in the gastric mucosa and platelet aggregation, COX-2 is upregulated during inflammation.[12][13] Celecoxib's selective inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby offering a better GI safety profile.[6][12]

[Click to download full resolution via product page](#)

Prostaglandin synthesis and sites of drug action.

Comparative Efficacy: Clinical Trial Data

Numerous clinical trials have demonstrated that celecoxib is as effective as non-selective NSAIDs in managing the signs and symptoms of OA and RA, but with a significantly better GI safety profile.

Drug Comparison	Indication	Dosage	Efficacy Outcome	Key Safety Finding (GI Events)	Reference
Celecoxib vs. Diclofenac	Osteoarthritis of the Knee	Celecoxib: 100 mg BID; Diclofenac: 50 mg TID	Equivalent improvement in pain and WOMAC index.	Fewer GI side effects reported with celecoxib.	[10]
Celecoxib vs. Naproxen	Rheumatoid Arthritis	Celecoxib: 100-200 mg BID; Naproxen: 500 mg BID	Similar efficacy in nearly all outcomes.	Significantly fewer upper GI events with celecoxib.	[14]
Celecoxib vs. Diclofenac	Osteoarthritis of the Hip	Celecoxib: 200 mg QD; Diclofenac: 50 mg TID	Study did not demonstrate noninferiority of celecoxib to diclofenac for pain relief.	Similar rates of adverse events.	[15]
Meta-analysis	Osteoarthritis	Varied	Celecoxib reduced pain more effectively than diclofenac.	Celecoxib associated with a lower complication rate.	[16]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

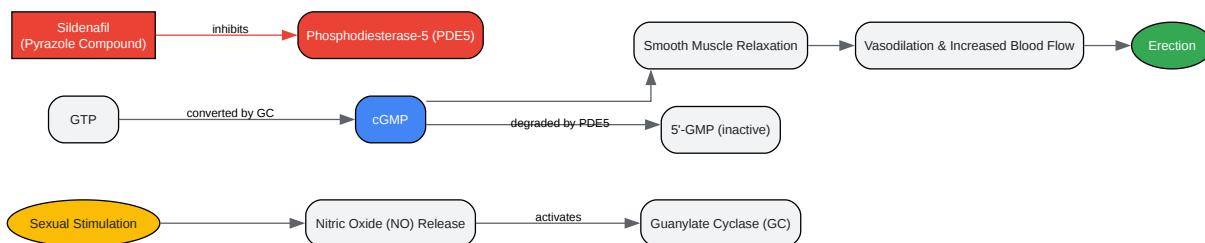
The rationale behind this assay is to quantify the inhibitory potential of a test compound (e.g., a novel pyrazole derivative) on the enzymatic activity of COX-2, using a known selective inhibitor like celecoxib as a positive control.

Objective: To determine the IC₅₀ value of a test compound for COX-2.

Materials:

- Recombinant human COX-2 enzyme
- Arachidonic acid (substrate)
- Prostaglandin screening EIA kit (e.g., for PGE2)
- Test compound and Celecoxib (dissolved in DMSO)
- Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- 96-well microplate

Procedure:


- Compound Preparation: Prepare serial dilutions of the test compound and celecoxib in assay buffer. The final DMSO concentration should be kept below 1%.
- Enzyme and Substrate Preparation: Dilute the COX-2 enzyme and arachidonic acid to the desired concentrations in the assay buffer.
- Reaction Incubation: To each well of the microplate, add the assay buffer, the test compound or control, and the COX-2 enzyme. Incubate for 10 minutes at 37°C to allow for inhibitor binding.
- Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction. Incubate for a further 10 minutes at 37°C.
- Stop Reaction: Add a stopping solution (e.g., 1 M HCl) to terminate the reaction.
- Quantify Prostaglandin Production: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

II. Erectile Dysfunction and Pulmonary Arterial Hypertension: Sildenafil and the NO/cGMP Pathway

Sildenafil, a pyrazolopyrimidinone derivative, revolutionized the treatment of erectile dysfunction (ED). Its mechanism of action involves the selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in regulating blood flow to the penis.[11][17][18] Sildenafil is also effective in treating pulmonary arterial hypertension (PAH) by promoting vasodilation in the pulmonary vasculature.[3][19][20][21][22]

Mechanism of Action: NO/cGMP Signaling Pathway

Sexual stimulation triggers the release of nitric oxide (NO) in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP). cGMP, in turn, leads to smooth muscle relaxation and increased blood flow, resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, sildenafil allows for the accumulation of cGMP, thereby enhancing and prolonging the erectile response.[11][17][18]

[Click to download full resolution via product page](#)

The NO/cGMP signaling pathway in erectile function.

Comparative Efficacy: Clinical Trial Data

Sildenafil has been compared with other PDE5 inhibitors, such as tadalafil and vardenafil, for the treatment of ED. While all are effective, they differ in their pharmacokinetic profiles, which

can influence patient preference.

Drug Comparison	Indication	Key Efficacy Findings	Pharmacokinetic Differences	Patient Preference	Reference
Sildenafil vs. Tadalafil vs. Vardenafil	Erectile Dysfunction	All are similarly effective in improving erections. Sildenafil (50-100 mg) leads to improved erections in 77-84% of men.	Tadalafil has a longer duration of action (up to 36 hours) compared to sildenafil and vardenafil.	Tadalafil is often preferred due to its longer duration of action.	[11] [17] [18] [23] [24]

In the context of PAH, sildenafil has been studied in combination with other therapies, such as the endothelin receptor antagonist bosentan.

Drug Combination	Indication	Dosage	Efficacy Outcome	Key Finding	Reference
Sildenafil + Bosentan vs. Sildenafil + Placebo	Pulmonary Arterial Hypertension	Sildenafil: ≥20 mg TID; Bosentan: 125 mg BID	No significant difference in the primary composite endpoint of morbidity/mortality.	Significant improvement in 6-minute walk distance with combination therapy.	[19] [21]

Experimental Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol outlines a high-throughput method to screen for PDE5 inhibitors. The principle is based on the change in fluorescence polarization of a fluorescently labeled cGMP substrate upon hydrolysis by PDE5.[25][26][27][28]

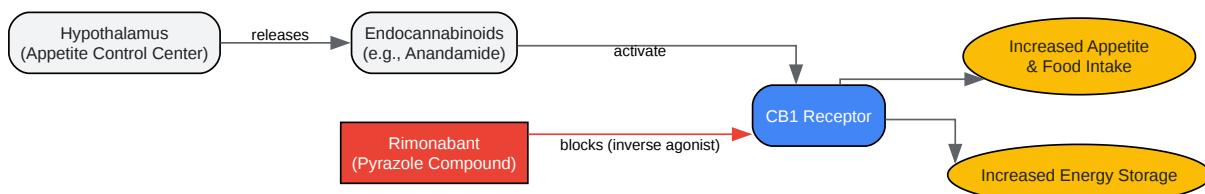
Objective: To determine the IC₅₀ value of a test compound for PDE5.

Materials:

- Recombinant human PDE5A1 enzyme
- Fluorescently labeled cGMP (e.g., FAM-cGMP)
- PDE Assay Buffer (e.g., 40 mM Tris pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)
- Binding Agent (specific for the hydrolyzed product)
- Test compound and Sildenafil (dissolved in DMSO)
- 96-well or 384-well black microplates
- Microplate reader capable of measuring fluorescence polarization

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compound and sildenafil in PDE Assay Buffer.
- Assay Setup: In a black microplate, add the PDE Assay Buffer, the test compound or control, and the recombinant PDE5A1 enzyme.
- Incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
- Initiate Reaction: Add the FAM-cGMP substrate to all wells to start the enzymatic reaction. Incubate for 30-60 minutes at 37°C.
- Termination and Detection: Add the binding agent to each well to stop the reaction. Incubate for an additional 30 minutes at room temperature.


- Data Acquisition: Read the fluorescence polarization of each well using a microplate reader.
- Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

III. Obesity and Metabolic Syndrome: The Rise and Fall of Rimonabant

Rimonabant, a pyrazole derivative, was the first selective cannabinoid-1 (CB1) receptor antagonist to be approved for the treatment of obesity.^{[7][29][30][31]} The endocannabinoid system is known to play a significant role in regulating appetite and energy balance.^{[29][30]}

Mechanism of Action: Endocannabinoid System and Appetite Regulation

The CB1 receptors are primarily located in the brain and peripheral tissues involved in metabolism. Activation of CB1 receptors by endocannabinoids (like anandamide) stimulates appetite and promotes energy storage. Rimonabant acts as an inverse agonist at CB1 receptors, blocking these effects and leading to reduced food intake and weight loss.^{[29][30]}

[Click to download full resolution via product page](#)

Role of the endocannabinoid system in appetite regulation.

Comparative Efficacy and Safety: Clinical Trial Data

Clinical trials demonstrated that rimonabant was effective in promoting weight loss and improving metabolic parameters. However, it was withdrawn from the market due to an increased risk of psychiatric adverse events, including depression and anxiety.

Drug Comparison	Indication	Dosage	Efficacy Outcome (Weight Loss)	Key Safety Finding	Reference
Rimonabant vs. Placebo (RIO-Europe Study)	Overweight/Obese Patients	Rimonabant: 20 mg/day	-6.6 kg with rimonabant vs. -1.8 kg with placebo at 1 year.	Increased risk of psychiatric disorders (e.g., depressed mood).	[29][32]
Rimonabant vs. Orlistat vs. Sibutramine (Meta-analysis)	Overweight/Obese Patients	Varied	Rimonabant: -4.7 kg; Sibutramine: -4.2 kg; Orlistat: -2.9 kg (placebo-subtracted).	Rimonabant: increased risk of psychiatric disorders; Sibutramine: increased cardiovascular events; Orlistat: GI side effects.	[5][12][33][34]

Experimental Protocol: Cannabinoid CB1 Receptor Binding Assay

This assay is designed to determine the affinity of a test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.[35][36]

Objective: To determine the K_i (inhibition constant) of a test compound for the CB1 receptor.

Materials:

- Cell membranes expressing human CB1 receptors
- Radiolabeled CB1 receptor ligand (e.g., [3 H]CP55,940)

- Test compound and a known CB1 antagonist (e.g., Rimonabant)
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4)
- Scintillation cocktail and vials
- Glass fiber filters
- Filtration apparatus

Procedure:

- Compound and Membrane Preparation: Prepare serial dilutions of the test compound and the known antagonist. Thaw the cell membranes on ice.
- Binding Reaction: In reaction tubes, combine the assay buffer, cell membranes, and either the test compound, the known antagonist (for non-specific binding), or buffer alone (for total binding).
- Add Radioligand: Add the radiolabeled ligand to each tube and incubate at 30°C for 60 minutes.
- Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ of the test compound and then calculate the Ki using the Cheng-Prusoff equation.

Conclusion: The Enduring Legacy and Future Potential of Pyrazole Compounds

This guide has highlighted the significant contributions of pyrazole-based compounds to modern medicine. From the targeted anti-inflammatory effects of celecoxib to the revolutionary treatment of erectile dysfunction with sildenafil, the pyrazole scaffold has proven to be a versatile platform for drug discovery. The story of rimonabant, while cautionary, underscores the importance of a thorough understanding of a drug's complete pharmacological profile.

The comparative data presented herein demonstrates that pyrazole compounds often offer comparable or superior efficacy to established drugs, frequently with an improved safety and tolerability profile. The detailed experimental protocols provide a framework for the continued exploration and development of novel pyrazole derivatives. As our understanding of disease pathways deepens, the rational design of new pyrazole-based therapeutics holds immense promise for addressing unmet medical needs across a wide spectrum of diseases.

References

- Comparison of clinical trials with sildenafil, vardenafil and tadalafil in erectile dysfunction. Expert Opinion on Pharmacotherapy. URL
- Celecoxib versus diclofenac in the management of osteoarthritis of the knee. PubMed. URL
- Comparison of clinical trials with sildenafil, vardenafil and tadalafil in erectile dysfunction. Informa UK Limited. URL
- What is the preferred treatment between naproxen (Nonsteroidal Anti-Inflammatory Drug (NSAID)) and celecoxib (Cyclooxygenase-2 (COX-2) inhibitor) for arthritis?. Dr. Oracle. URL
- Comparison of clinical trials with sildenafil, vardenafil and tadalafil in erectile dysfunction. Taylor & Francis Online. URL
- Schematic representation of the prostaglandin synthesis pathway. Arachidonic.
- Effects of the cannabinoid-1 receptor blocker rimonabant on weight reduction and cardiovascular risk factors in overweight patients: 1-year experience
- Bosentan added to sildenafil therapy in patients with pulmonary arterial hypertension.
- Are Selective COX-2 Inhibitors as Effective as NSAIDs in Patients with Rheumatoid Arthritis?. American Academy of Family Physicians. URL
- Celecoxib Shown Safer Than NSAIDs in Osteoarthritis : The COX-2 inhibitor was as effective as naproxen and diclofenac, while causing fewer upper GI events. MDedge. URL
- Review: Orlistat, sibutramine, and rimonabant reduce weight in overweight and obese persons. ACP Journals. URL
- Long-term drug pharmacotherapy for obesity and overweight. Cochrane. URL
- Application Notes and Protocols for PDE5-IN-11 In Vitro Assay. Benchchem. URL
- Meta-analysis Comparing Celecoxib with Diclofenac Sodium in Patients with Knee Osteoarthritis. Semantic Scholar. URL

- A randomized open label study comparing bosentan or sildenafil first-line treatment in pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH). Cochrane Library. URL
- Analgesic effectiveness of celecoxib and diclofenac in patients with osteoarthritis of the hip requiring joint replacement surgery: a 12-week, multicenter, randomized, double-blind, parallel-group, double-dummy, noninferiority study. PubMed. URL
- Rimonabant: the evidence for its use in the treatment of obesity and the metabolic syndrome. Dove Press. URL
- The pathway for the synthesis of prostaglandins, their respective...
- Celecoxib vs. Non-selective NSAIDs and PPIs: Clinical and Cost-Effectiveness. Semantic Scholar. URL
- Celecoxib versus diclofenac in the management of osteoarthritis of the knee - A placebo-controlled, randomised, double-blind comparison.
- Sildenafil Plus Bosentan for PAH: Wh
- Biosynthesis pathways of prostaglandins.
- Application Notes and Protocols for the Labor
- Orlistat, Sibutramine, Rimonabant Reduce Weight.
- Celebrex vs. naproxen: Differences, similarities, and which one is better for you. SingleCare. URL
- Rimonabant: endocannabinoid inhibition for the metabolic syndrome. Paulo Gentil. URL
- A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers. URL
- Celebrex vs. Naproxen for Rheumatoid Arthritis and Osteoarthritis. GoodRx. URL
- Comparison Of the Effects of Bosentan and Sildenafil in Treatment of Patent Ductus Arteriosus and Pulmonary Arterial Hypertension in Preterm Infants: Randomized Clinical Trial. ClinicSearch. URL
- Comparison Of the Effects of Bosentan and Sildenafil in Treatment of Patent Ductus Arteriosus and Pulmonary Arterial Hypertension in. ClinicSearch. URL
- State of the Art Review: Long-term Pharmacotherapy for Overweight and Obesity: A Review of Sibutramine, Orlistat, and Rimonabant. Semantic Scholar. URL
- Drugs in the treatment of obesity: sibutramine, orlist
- The Effects of Rimonabant, on Weight and Metabolic Risk Factors. ClinicalTrials.gov. URL
- Comparative Efficacy and Safety of Sildenafil, Tadalafil, Vardenafil, Mirodenafil, Coenzyme Q, and Testosterone in the Treatment of Male Sexual Dysfunction: A Systematic Review and Meta-Analysis. PubMed Central. URL
- Celecoxib versus Non-Selective Non-Steroidal Anti-Inflammatory Drugs: Clinical Effectiveness, Safety, and. Canada's Drug Agency. URL
- Rimonabant in rats with a metabolic syndrome: good news after the depression. PMC. URL

- Celecoxib versus Non-COX-2 Selective Non-steroidal Anti-inflammatory Drugs: A Review of the Clinical Effectiveness. Canada's Drug Agency. URL
- Comparison of clinical trials with sildenafil, vardenafil and tadalafil in erectile dysfunction.
- A Prospective Study Comparing Celecoxib with Naproxen in Children with Juvenile Rheumatoid Arthritis.
- Assay of CB1 Receptor Binding. PubMed. URL
- (PDF) Assay of CB1 Receptor Binding.
- Safety of celecoxib compared with placebo and non-selective NSAIDs: cumulative meta-analysis of 89 randomized controlled trials. PubMed. URL
- A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. SpringerLink. URL
- 6.10: Prostaglandin Synthesis. Biology LibreTexts. URL
- Synthesis of Prostaglandins (PG) and Thromboxanes (TX). PubChem. URL
- PDE5A1 Assay Kit. BPS Bioscience. URL
- Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. PubMed. URL
- Differential binding of $\Delta 9$ -tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1). BMG Labtech. URL

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. canadacommons.ca [canadacommons.ca]
- 2. researchgate.net [researchgate.net]
- 3. Comparison Of the Effects of Bosentan and Sildenafil in Treatment of Patent Ductus Arteriosus and Pulmonary Arterial Hypertension in Preterm Infants: Randomized Clinical Trial | ClinicSearch [clinicsearchonline.org]
- 4. State of the Art Review: Long-term Pharmacotherapy for Overweight and Obesity: A Review of Sibutramine, Orlistat, and Rimonabant | Semantic Scholar [semanticscholar.org]
- 5. login.medscape.com [login.medscape.com]

- 6. Celebrex vs. naproxen: Differences, similarities, and which is better for you [singlecare.com]
- 7. paulogentil.com [paulogentil.com]
- 8. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celecoxib Shown Safer Than NSAIDs in Osteoarthritis : The COX-2 inhibitor was as effective as naproxen and diclofenac, while causing fewer upper GI events. | MDedge [mdedge.com]
- 10. Celecoxib versus diclofenac in the management of osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Long-term drug pharmacotherapy for obesity and overweight | Cochrane [cochrane.org]
- 13. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Analgesic effectiveness of celecoxib and diclofenac in patients with osteoarthritis of the hip requiring joint replacement surgery: a 12-week, multicenter, randomized, double-blind, parallel-group, double-dummy, noninferiority study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Meta-analysis Comparing Celecoxib with Diclofenac Sodium in Patients with Knee Osteoarthritis | Semantic Scholar [semanticscholar.org]
- 17. Comparison of clinical trials with sildenafil, vardenafil and tadalafil in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. publications.ersnet.org [publications.ersnet.org]
- 20. cochranelibrary.com [cochranelibrary.com]
- 21. medscape.com [medscape.com]
- 22. clinicsearchonline.org [clinicsearchonline.org]
- 23. Comparative Efficacy and Safety of Sildenafil, Tadalafil, Vardenafil, Mirodenafil, Coenzyme Q, and Testosterone in the Treatment of Male Sexual Dysfunction: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Effects of the cannabinoid-1 receptor blocker rimonabant on weight reduction and cardiovascular risk factors in overweight patients: 1-year experience from the RIO-Europe study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Rimonabant: the evidence for its use in the treatment of obesity and the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ClinicalTrials.gov [clinicaltrials.gov]
- 32. Rimonabant in rats with a metabolic syndrome: good news after the depression - PMC [pmc.ncbi.nlm.nih.gov]
- 33. acpjournals.org [acpjournals.org]
- 34. Drugs in the treatment of obesity: sibutramine, orlistat and rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Pyrazole Scaffold: A Comparative Efficacy Analysis Against Established Therapeutics]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1318878#efficacy-of-pyrazole-compounds-versus-established-drugs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com